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Introduction

Propargite is an acaricide widely used to control mite populations in various agricultural and
horticultural systems. However, the extensive use of this chemical has led to the development
of resistance in several mite species, particularly the two-spotted spider mite, Tetranychus
urticae. Monitoring and understanding the mechanisms of propargite resistance are crucial for
developing effective resistance management strategies and for the discovery of new, more
durable acaricides.

These application notes provide a comprehensive overview of the methods available for
assessing propargite resistance in mite populations, including bioassays, biochemical assays,
and molecular assays. Detailed protocols for key experiments are provided to enable
researchers to implement these techniques in their laboratories.

Bioassay Methods

Bioassays are the primary method for detecting and quantifying resistance in mite populations.
These assays expose mites to a range of acaricide concentrations to determine the dose-
response relationship.

Leaf-Dip Bioassay

The leaf-dip bioassay is a standard method for determining the toxicity of acaricides to mites.
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Protocol:
e Preparation of Mite-Infested Leaf Discs:
o Collect mite-infested leaves from the field or from a laboratory colony.

o Using a cork borer, cut leaf discs (approximately 2-3 cm in diameter) from the infested
leaves.

o Place each leaf disc, adaxial side down, on a water-saturated cotton pad in a Petri dish.
e Preparation of Propargite Solutions:

o Prepare a stock solution of a commercial formulation of propargite (e.g., 57% EC) in
distilled water containing a wetting agent (e.g., 0.01% Triton X-100).

o Prepare a series of at least five serial dilutions of the stock solution to create a range of
concentrations expected to cause between 10% and 90% mortality.

o A control solution containing only distilled water and the wetting agent should also be
prepared.

o Mite Exposure:

o Dip each leaf disc into a propargite solution (or the control solution) for 5 seconds with
gentle agitation.

o Allow the leaf discs to air-dry for 1-2 hours.

o Carefully transfer 20-30 adult female mites onto each treated leaf disc using a fine camel-
hair brush.

o Each concentration and the control should be replicated at least three times.
e Incubation and Mortality Assessment:

o Incubate the Petri dishes at 25 £ 1°C, 60-70% relative humidity, and a 16:8 hour
(light:dark) photoperiod.
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o After 24-48 hours, count the number of dead and live mites on each leaf disc under a
stereomicroscope. Mites that are unable to move when prodded with a fine brush are
considered dead.

e Data Analysis:

o Correct the mortality data for control mortality using Abbott's formula: Corrected %
mortality = [1 - (n in T after treatment / n in Co after treatment)] x 100, where 'n' is the
number of mites, 'T" is the treated group, and 'Co' is the control group.

o Perform probit analysis on the corrected mortality data to calculate the median lethal
concentration (LC50) and its 95% confidence intervals.

o The resistance ratio (RR) is calculated by dividing the LC50 of the field or resistant
population by the LC50 of a known susceptible population: RR = LC50 (Resistant
Population) / LC50 (Susceptible Population).

Rapid Bioassay

This method provides a quicker assessment of resistance in the field.[1][2]
Protocol:
e Preparation of Treated Petri Dishes:

o Prepare a discriminating concentration of propargite (e.g., 1000 ppm active ingredient) in
95% ethanol.[2]

o Prepare a control solution of 95% ethanol only.

o Add 1 ml of the propargite solution or control solution to a small, tight-fitting plastic Petri
dish (e.g., 35 mm diameter).

o Swirl the solution to coat the entire inner surface of the dish.
o Pour off the excess solution and allow the dishes to air-dry completely.

o Mite Exposure:
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o Collect adult female mites from the field.
o Transfer 20-30 mites into each treated and control dish.

o Each treatment should be replicated.

e Incubation and Assessment:
o Incubate the dishes at room temperature.

o After 24 hours, assess mite mortality. For the propargite rapid bioassay, tap the dish to
knock the mites to one side. Mites that can move their legs vigorously are considered
alive.[1]

o A population is generally considered resistant if more than 30% of the mites survive the
discriminating concentration.[1]

Vial-Leaf Dipping (VLD) Bioassay
This method combines the features of a vial assay and a leaf-dip bioassay.[3]
Protocol:
o Preparation of Treated Vials and Leaf Discs:
o Prepare serial dilutions of propargite as described for the leaf-dip bioassay.

o Coat the inside of 2-ml microcentrifuge tubes with the acaricide solutions and allow them
to air-dry.

o Dip 1-cm diameter leaf discs into the corresponding acaricide solutions and allow them to
air-dry.

o Mite Exposure:
o Place one treated leaf disc into each corresponding treated vial.

o Transfer 15-20 adult female mites into each vial.
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o Seal the vials with perforated lids to allow for ventilation.

e Incubation and Mortality Assessment:
o Incubate the vials under the same conditions as the leaf-dip bioassay.
o Assess mortality after 24-48 hours.

o Data Analysis:
o Analyze the data as described for the leaf-dip bioassay.

Biochemical Assays

Biochemical assays are used to investigate the mechanisms of resistance, particularly
metabolic resistance, which involves the enhanced detoxification of the acaricide by enzymes.

General Enzyme Sample Preparation

e Homogenize 50-100 adult female mites in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5).
o Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
o Collect the supernatant, which will serve as the enzyme source for the following assays.

o Determine the protein concentration of the supernatant using a standard method, such as
the Bradford assay.

Esterase Activity Assay

Protocol:
e Reagents:
o Phosphate buffer (0.1 M, pH 7.5)

o a-naphthyl acetate (a-NA) or B-naphthyl acetate (3-NA) as the substrate (prepare a stock
solution in acetone).
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o Fast Blue B salt solution.

o Assay Procedure (based on the method of van Asperen):
o In a microplate well, mix the enzyme extract with the phosphate buffer.
o Add the substrate solution (e.g., a-NA) to start the reaction.
o Incubate at 30°C for a specific time (e.g., 15-30 minutes).
o Stop the reaction by adding the Fast Blue B salt solution.
o Measure the absorbance at a specific wavelength (e.g., 600 nm for a-NA).

o A standard curve using known concentrations of a-naphthol or 3-naphthol is used to
quantify the product.

o Esterase activity is typically expressed as nmol of product formed per minute per mg of
protein.

Glutathione S-Transferase (GST) Activity Assay

Protocol:
e Reagents:
o Phosphate buffer (0.1 M, pH 6.5)
o 1-chloro-2,4-dinitrobenzene (CDNB) solution (prepare a stock solution in ethanol).[4]
o Reduced glutathione (GSH) solution.[4]
e Assay Procedure (based on the method of Habig et al.):[5]
o In a microplate well, add the phosphate buffer, GSH solution, and the enzyme extract.[1]

o Initiate the reaction by adding the CDNB solution.[1]
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o Measure the increase in absorbance at 340 nm for 5 minutes at 25°C in a microplate
reader.[4]

o The GST activity is calculated using the extinction coefficient of the CDNB-GSH conjugate
(9.6 mM~1 cm™1) and is expressed as nmol of CDNB conjugated per minute per mg of
protein.[1]

Cytochrome P450 Monooxygenase Activity Assay
Protocol:
e Reagents:
o Phosphate buffer (0.1 M, pH 7.2).[6]
o NADPH (B-Nicotinamide adenine dinucleotide phosphate, reduced form).
o p-nitroanisole as the substrate.
o Assay Procedure (p-nitroanisole O-demethylation):
o In a microplate well, mix the enzyme extract with the phosphate buffer and p-nitroanisole.
o Pre-incubate the mixture at 30°C for a few minutes.
o Start the reaction by adding NADPH.
o Incubate at 30°C for a specific time (e.g., 30 minutes).
o Stop the reaction by adding a stopping reagent (e.g., 1 M HCI).

o Measure the formation of the product, p-nitrophenol, by reading the absorbance at 405
nm.

o A standard curve of p-nitrophenol is used for quantification.

o The P450 activity is expressed as pmol of p-nitrophenol formed per minute per mg of
protein.
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Molecular Assays

Molecular assays are employed to identify specific genetic changes that confer resistance,
such as target-site mutations or the overexpression of detoxification genes.

RNA Extraction and cDNA Synthesis

o Extract total RNA from a pooled sample of 50-100 adult female mites using a commercial
RNA extraction kit or a standard Trizol-based method.

e Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g.,
NanoDrop) and by running an aliquot on an agarose gel.

e Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse
transcriptase enzyme and oligo(dT) or random primers.

Quantitative PCR (qPCR) for Gene Expression Analysis

Protocol:

» Primer Design: Design specific primers for the target detoxification genes (e.g., esterases,
GSTs, P450s) and one or more stable reference genes (e.g., actin, ribosomal proteins) for
normalization.

e gPCR Reaction:

o Prepare a gPCR reaction mix containing SYBR Green master mix, forward and reverse
primers, cDNA template, and nuclease-free water.

o Perform the gPCR in a real-time PCR thermal cycler with a typical program: an initial
denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

o Include a melting curve analysis at the end of the run to verify the specificity of the
amplified product.

e Data Analysis:
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o Determine the cycle threshold (Ct) values for the target and reference genes in both the
resistant and susceptible mite populations.

o Calculate the relative expression of the target genes in the resistant population compared
to the susceptible population using the 2-AACt method.

DNA Sequencing for Target-Site Mutation Analysis

Propargite's primary mode of action is the inhibition of mitochondrial complex Ill. However,
resistance has also been linked to alterations in other enzymes. One potential target for
mutations conferring resistance to some acaricides is acetyl-CoA carboxylase (ACCase). The
following is a general protocol to identify mutations in the ACCase gene.[7][8][9][10]

Protocol:

o DNA Extraction: Extract genomic DNA from individual mites or a pool of mites using a
commercial DNA extraction kit or a standard phenol-chloroform method.

o PCR Amplification:

o Design primers to amplify conserved regions of the ACCase gene, particularly the
carboxyltransferase (CT) domain where resistance-conferring mutations are often found.

o Perform PCR using the extracted genomic DNA as a template.

e PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a
commercial PCR purification Kit.

» DNA Sequencing:

o Send the purified PCR product for Sanger sequencing.

o Seguence both the forward and reverse strands to ensure accuracy.
e Sequence Analysis:

o Align the obtained sequences from the resistant and susceptible mite populations with a
reference ACCase sequence from a susceptible mite or a related species.
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o ldentify any single nucleotide polymorphisms (SNPs) that result in an amino acid change

in the resistant population.

Data Presentation

Table 1: Propargite Toxicity in Susceptible and Resistant Mite Populations

. . Population/Str  LC50 (mg Resistance
Mite Species . . . Reference
ain a.i.lL) Ratio (RR)
Tetranychus Karaj
_ _ 116.81 - [5]
urticae (Susceptible)
Tetranychus Mahallat
) _ 5337.90 45.70 [5]
urticae (Resistant)
Tetranychus Susceptible
_ _ 55 - [11]
urticae Strain
Tetranychus ) )
) Resistant Strain 7199 130 [11]
urticae
Tetranychus Susceptible
_ _ , 24.160 - [1]
cinnabarinus Strain (SS)
Tetranychus Resistant Strain
912.750 37.78 [1]

cinnabarinus

(PRR34)

Table 2: Detoxification Enzyme Activity in Susceptible and Resistant Mite Populations
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. . Specific o
Mite Population/ . Activity
Enzyme . . Activity . Reference
Species Strain Ratio (R/S)
(mean * SE)
_ 0.09 £ 0.003
Esterase (o- Tetranychus Karaj
: . HU/mg - [2]
NA) urticae (Susceptible) ]
protein
0.17 + 0.007
Tetranychus Mahallat
) ) pu/mg 1.89 [2]
urticae (Resistant) )
protein
233.8+20.3
Tetranychus )
] ] Susceptible nmol/mg pro. - [12]
cinnabarinus )
min—1t
Glutathione
) 0.057 + 0.001
S- Tetranychus Karaj )
) ] pmol/min/mg - [2]
Transferase urticae (Susceptible) )
protein
(CDNB)
0.079 + 0.003
Tetranychus Mahallat )
_ ) pmol/min/mg 1.39 [2]
urticae (Resistant) )
protein
Tetranychus Susceptible 10.54 + 0.87 o
cinnabarinus Strain (SS) nmol/min/pug
Resistant
Tetranychus ) 28.67 £ 5.17
) ) Strain ) 2.72 [1]
cinnabarinus nmol/min/pug
(PRR34)
) 0.041 + 0.008
Cytochrome Tetranychus Karaj
. . mg/mg - (2]
P450 (TMBZ)  urticae (Susceptible) )
protein
0.061 + 0.006
Tetranychus Mahallat
) ) mg/mg 1.49 [2]
urticae (Resistant) ]
protein
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Caption: Workflow for assessing propargite resistance in mite populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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